molecular formula C14H19NO2 B2741393 tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate CAS No. 2172256-43-6

tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2741393
CAS No.: 2172256-43-6
M. Wt: 233.311
InChI Key: ZMQQSNJHAXJNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate is a pyrrole-derived compound characterized by a tert-butyl ester group at the 3-position, methyl substituents at the 2- and 5-positions, and a propargyl (prop-2-yn-1-yl) group at the 1-position. The propargyl group introduces alkyne functionality, enabling click chemistry or further derivatization. This compound is structurally notable for its combination of electron-donating methyl groups and the electron-withdrawing ester moiety, which may modulate its electronic properties for applications in materials science or medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-7-8-15-10(2)9-12(11(15)3)13(16)17-14(4,5)6/h1,9H,8H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQQSNJHAXJNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC#C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Addition of the Prop-2-yn-1-yl Group: This can be done through a Sonogashira coupling reaction, where an alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate group can be esterified using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane-substituted pyrrole.

Scientific Research Applications

tert-Butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10a, )

  • Substituents: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position and two indole-derived substituents at the 4- and 5-positions.
  • Physical Properties : Melting point (169–173°C) and IR data (ν 1765 cm⁻¹ for ester carbonyl) contrast with the target compound, which lacks indole groups and has a propargyl substituent.
  • Applications : Likely used in heterocyclic synthesis or as a precursor for bioactive molecules due to its complex substitution pattern .

B. tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

  • Core Structure : Pyrrolidine (saturated) vs. pyrrole (aromatic) in the target compound.
  • Functionality : Bromo and methoxy groups on pyridine enable cross-coupling reactions, unlike the alkyne in the target compound.
  • Utility : Primarily serves as a building block in pharmaceutical synthesis due to its halogenated pyridine moiety .

C. Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(5-methoxy-1-methyl-1H-indol-3-yl)-4-[(5-methoxy-1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10c, )

  • Modifications : Methoxy groups on indole rings enhance electron density and solubility compared to the target compound’s methyl groups.
  • Synthesis : Prepared via CuCl₂-catalyzed reactions, similar to other pyrrole derivatives in , but the target compound’s synthesis route remains unspecified in the provided data .
Physicochemical and Spectroscopic Comparison
Property Target Compound Compound 10a () Compound 10b ()
Core Structure 1H-pyrrole 1H-pyrrole 1H-pyrrole
1-Position Substituent Propargyl Boc-amino Boc-amino
3-Position Group tert-Butyl ester Ethyl ester Ethyl ester
Melting Point Not reported 169–173°C 186–190°C
IR (Carbonyl Stretch) Not reported 1765 cm⁻¹ 1744 cm⁻¹
Key Applications Potential click chemistry precursor Heterocyclic synthesis Heterocyclic synthesis

Biological Activity

Tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate (CAS No. 73286-70-1) is a compound with significant biological activity, particularly in the context of antimycobacterial properties. This article reviews its biological activity, focusing on its potential applications in combating tuberculosis and other microbial infections. The discussion includes data tables summarizing key findings from recent studies, as well as case studies highlighting its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, with a molecular weight of approximately 207.27 g/mol. The compound features a pyrrole ring substituted with tert-butyl and prop-2-yn-1-yl groups, which contribute to its biological activity.

Structural Formula

tert butyl 2 5 dimethyl 1 prop 2 yn 1 yl 1H pyrrole 3 carboxylate\text{tert butyl 2 5 dimethyl 1 prop 2 yn 1 yl 1H pyrrole 3 carboxylate}

Antimycobacterial Activity

Recent studies have identified the compound as a promising candidate against Mycobacterium tuberculosis (M. tuberculosis). Notably, derivatives of the 2,5-dimethylpyrrole scaffold have been shown to possess potent inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Key Findings from Research

  • Structure-Activity Relationship (SAR): The 2,5-dimethylpyrrole structure is essential for antimycobacterial activity. Modifications to this core structure can enhance potency and selectivity against M. tuberculosis .
  • Inhibitory Concentration: Compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis strains .
  • Cytotoxicity Profile: Selected derivatives showed low cytotoxicity against human pulmonary fibroblasts and murine macrophages, indicating a favorable therapeutic index .

Comparison of Biological Activity

CompoundMIC (µg/mL)Cytotoxicity (SI)Target
Derivative 5n< 1High (145)M. tuberculosis
Derivative 5q< 1Moderate (120)M. tuberculosis
Derivative 5r< 1High (177)M. tuberculosis

Molecular docking studies suggest that these compounds interact with specific targets within the bacterial cell wall synthesis pathway, particularly binding to the MmpL3 protein, which is crucial for the transport of lipids necessary for mycobacterial survival .

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

A study evaluated the effectiveness of tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole derivatives against multidrug-resistant strains of M. tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated bactericidal effects comparable to standard treatments .

Case Study 2: In Vivo Testing

In vivo tests using rodent models showed that selected derivatives significantly reduced parasitemia in mice infected with Plasmodium yoelii, showcasing potential antimalarial properties alongside their antimycobacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.